N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Description
Properties
Molecular Formula |
C19H17N3O2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N,1-bis(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C19H17N3O2/c1-13-5-3-7-15(11-13)20-19(24)18-17(23)9-10-22(21-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3,(H,20,24) |
InChI Key |
KSVMZUKKANSLIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
Biological Activity
N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS Number: 874206-60-7) is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.
The molecular formula of this compound is with a molecular weight of 319.4 g/mol. The compound features a dihydropyridazine core which is known for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 874206-60-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. In vitro evaluations have demonstrated significant activity against various pathogens.
Minimum Inhibitory Concentration (MIC)
The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties. Furthermore, it showed effective inhibition of biofilm formation compared to standard antibiotics like Ciprofloxacin.
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 | - |
| Staphylococcus epidermidis | - | - |
Cytotoxicity
Cytotoxicity assessments revealed that this compound has low hemolytic activity (% lysis range from 3.23% to 15.22%) and non-cytotoxic effects with IC values greater than 60 μM, suggesting a favorable safety profile for potential therapeutic applications .
The compound has been identified as an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR. These targets are critical in bacterial DNA replication and folate synthesis pathways, respectively .
Case Studies
A study evaluating the hybridization of multiple scaffolds into single molecules indicated that compounds similar to this compound could synergize with existing antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy against resistant strains .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential anticancer properties of N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide. Its structural similarities to other bioactive compounds suggest mechanisms that inhibit cancer cell proliferation:
-
Mechanisms of Action :
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell growth, such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer biology.
- Cytotoxicity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
- Case Studies :
Antioxidant Properties
The compound also exhibits antioxidant activity, which is beneficial in reducing oxidative stress—a contributing factor in various diseases, including cancer and neurodegenerative disorders. The presence of methoxy groups may enhance this property by scavenging free radicals effectively.
The following table summarizes key findings from studies on the biological activities associated with this compound:
Pharmacokinetic Properties
Research indicates favorable pharmacokinetic profiles for similar compounds, suggesting good absorption and bioavailability essential for therapeutic applications. These properties enhance the compound's potential for development into a drug formulation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound differs from related derivatives in its heterocyclic core and substituent patterns:
| Compound | Core Structure | N1 Substituent | N3 Substituent | Key Functional Groups |
|---|---|---|---|---|
| Target compound | Dihydropyridazine | 3-methylphenyl | 3-methylphenyl | Carboxamide, 4-oxo |
| 1-Pentyl-4-oxo-dihydroquinoline-3-carboxamide | Dihydroquinoline | Pentyl | Varied aryl/alkyl | Carboxamide, 4-oxo |
| Compound 67 (N3-adamantyl-naphthyridine) | Dihydronaphthyridine | Pentyl | 3,5-Dimethyladamantyl | Carboxamide, 4-oxo |
Key Observations :
- Bis(3-methylphenyl) substituents may enhance lipophilicity and steric bulk compared to alkyl or adamantyl groups, affecting membrane permeability and target engagement .
Cannabinoid Receptor Affinity
Competitive binding assays for related compounds reveal structure-activity trends:
| Compound | CB2 Displacement (%) | CB1 Displacement (%) | CB2 Ki (nM) | Selectivity (CB2/CB1) |
|---|---|---|---|---|
| 1-Pentyl-quinoline analogs | 60–90% | 10–30% | 5–50 | 10–100x |
| Compound 67 | 85% | 20% | 15 | ~20x |
| Target compound (inferred) | Hypothetical: 70–80% | Hypothetical: 15–25% | 20–40 | Moderate selectivity |
Research Implications and Limitations
The target compound’s bis(3-methylphenyl) configuration positions it as a candidate for optimizing CB2 selectivity in drug development. However, the lack of direct experimental data (e.g., Ki values, metabolic stability) limits conclusive comparisons. Future studies should prioritize:
In vitro binding assays to quantify CB1/CB2 affinity and selectivity.
Pharmacokinetic profiling to assess bioavailability and metabolic clearance.
Preparation Methods
Mo(CO)₆-Mediated Ring Expansion
A breakthrough method involves molybdenum hexacarbonyl [Mo(CO)₆]-catalyzed ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates (Figure 1). This approach enables precise control over substituent placement:
-
Reagents : Methyl 2-(isoxazol-5-yl)-3-oxopropanoate precursors are treated with Mo(CO)₆ in anhydrous toluene at 110°C under nitrogen.
-
Mechanism : The molybdenum catalyst facilitates [3+3] cycloaddition, expanding the isoxazole ring into the dihydropyridazine system while retaining the 3-methylphenyl groups.
-
Yield : Typical yields range from 37% to 46% for analogous compounds, though optimization of the 3-methylphenyl substitution pattern may require adjusted stoichiometry.
Stepwise Cyclization via Enamine Intermediates
Alternative routes employ enamine intermediates derived from 3-methylphenyl-substituted β-ketoamides:
-
Condensation : 3-(3-methylphenylamino)crotonamide reacts with ethyl acetoacetate in xylene under Dean-Stark conditions.
-
Cyclization : The enamine intermediate undergoes acid-catalyzed (pTSA) ring closure at 80°C.
-
Oxidation : In situ oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) introduces the 4-oxo group.
This method provides superior regiocontrol (78% yield in model systems), though scalability remains challenging due to multi-step purification requirements.
Functionalization of the Carboxamide Side Chain
Introducing the N-(3-methylphenyl)carboxamide group necessitates careful coupling strategies to prevent racemization or decomposition of the dihydropyridazine core.
Carbodiimide-Mediated Amide Bond Formation
The most reliable method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as an additive:
-
Activation : The carboxylic acid precursor (4-oxo-1,4-dihydropyridazine-3-carboxylic acid) is activated with EDC/HOBt in DMF at 0°C.
-
Coupling : 3-Methylaniline is added gradually, maintaining pH 7–8 with diisopropylethylamine (DIPEA).
-
Workup : Precipitation in ice-water followed by recrystallization from acetone yields pure product (39% yield).
Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| EDC:HOBt Ratio | 1:1.2 | Prevents over-activation |
| Reaction Temperature | 50°C | Balances rate vs. decomposition |
| Aniline Equivalents | 1.05 eq | Minimizes side reactions |
Microwave-Assisted Coupling
Recent advances employ microwave irradiation to accelerate coupling:
-
Conditions : 100 W, 120°C, 15 minutes in DMF with EDC/HOBt.
-
Advantages : Reduces reaction time from 12 hours to <30 minutes while maintaining 35–38% yield.
Purification and Crystallization Strategies
The compound’s low solubility in common solvents necessitates specialized purification techniques:
Recrystallization Optimization
Single-crystal X-ray diffraction studies reveal that slow evaporation of acetone solutions (0.5 mL/mmol) at 5°C produces high-purity crystals:
-
Solubility Profile :
-
Acetone: 12 mg/mL at 25°C
-
Ethanol: <2 mg/mL at 25°C
-
Water: Insoluble
-
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane 3:7) effectively removes byproducts when crystallisation fails:
Comparative Analysis of Synthetic Routes
The table below evaluates key preparation methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Mo(CO)₆ Ring Expansion | 37–46 | 88–92 | Moderate | High |
| Stepwise Cyclization | 68–78 | 94–97 | Low | Medium |
| Microwave Coupling | 35–38 | 90–93 | High | Low |
Key Findings :
Q & A
Q. What are the standard protocols for synthesizing N,1-bis(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?
Synthesis typically involves multi-step reactions starting with esterification of pyridazine derivatives followed by coupling with substituted aryl groups. For example, analogous compounds in the 4-oxo-1,4-dihydropyridine class are synthesized via condensation of substituted aldehydes (e.g., 3-methylbenzaldehyde) with carboxamide precursors under acidic or basic catalysis. Reaction optimization includes temperature control (60–100°C), solvent selection (e.g., DMF or THF), and purification via column chromatography .
Q. How is the structural integrity of this compound verified?
Structural confirmation employs:
- X-ray crystallography for unambiguous determination of bond lengths, angles, and stereochemistry (e.g., analogous 1,4-dihydropyridines in ).
- Spectroscopic methods : NMR (¹H/¹³C) for substituent assignment, IR for carbonyl (C=O) and amide (N–H) functional groups, and mass spectrometry for molecular weight validation .
Q. What primary biological targets are associated with this compound?
The 4-oxo-1,4-dihydropyridazine scaffold is structurally related to cannabinoid receptor ligands. Specifically, 4-oxo-1,4-dihydropyridines (e.g., in ) show selective binding to CB2 receptors , implicated in anti-inflammatory pathways. Competitive binding assays (using [³H]CP55,940 as a radioligand) and functional cAMP assays are standard for evaluating receptor affinity and activity .
Advanced Research Questions
Q. How can conformational restriction strategies improve CB2 receptor selectivity?
Conformational constraint (e.g., cyclization or rigid scaffold incorporation) mimics the bioactive conformation, enhancing binding affinity. For example, replacing the dihydropyridazine core with a 2H-pyrazolo[4,3-c]quinolin-3(5H)-one scaffold increased CB2 selectivity by 100-fold in related compounds. Molecular dynamics simulations and docking studies (using GPCR homology models) guide rational design .
Q. How should researchers address contradictions in receptor binding data across studies?
Discrepancies may arise from:
- Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293), ligand concentrations, or buffer pH.
- Structural analogs : Minor substituent changes (e.g., 3-methylphenyl vs. 4-fluorophenyl) drastically alter receptor interactions. Resolution requires systematic SAR studies, standardized assay protocols, and co-crystallization to visualize binding poses .
Q. What methodologies optimize pharmacokinetics for in vivo studies?
- Prodrug design : Esterification of the carboxamide group improves oral bioavailability.
- Formulation : Nanoemulsions or liposomal encapsulation enhance solubility and tissue penetration.
- Metabolic stability : Liver microsome assays identify vulnerable sites (e.g., methylphenyl groups prone to CYP450 oxidation), guiding deuteration or fluorination to block metabolism .
Methodological Considerations for Experimental Design
Q. How to design a robust SAR study for this compound?
- Core modifications : Test pyridazine vs. pyridine/pyrimidine analogs.
- Substituent variation : Replace 3-methylphenyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen bonds (e.g., carbonyl-O interacting with Lys109 in CB2) .
Q. What in vitro assays are critical for evaluating anti-inflammatory potential?
- NF-κB inhibition : Luciferase reporter assays in LPS-stimulated macrophages.
- Cytokine profiling : ELISA for TNF-α, IL-6, and IL-1β in primary immune cells.
- ROS scavenging : DCFH-DA assay to quantify antioxidant activity, given the dihydropyridazine redox-active core .
Data Analysis and Interpretation
Q. How to resolve conflicting cytotoxicity data in cell-based assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
